molecular formula C17H15F3N2O6 B4277793 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

Cat. No.: B4277793
M. Wt: 400.31 g/mol
InChI Key: GCWWACGAMLSADZ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes methoxy, nitro, and trifluoroethoxy functional groups

Properties

IUPAC Name

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O6/c1-26-14-5-3-4-13(15(14)27-2)16(23)21-10-6-11(22(24)25)8-12(7-10)28-9-17(18,19)20/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWACGAMLSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include nitration, etherification, and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitro or methoxy groups, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide include:

    1,2-dimethoxy-4,5-dinitrobenzene: This compound has similar methoxy and nitro groups but lacks the trifluoroethoxy group.

    2,3-dimethoxy-5-methyl-p-benzoquinone: This compound has methoxy groups and a quinone structure, differing in its overall framework and functional groups.

The uniqueness of 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
Reactant of Route 2
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2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

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